molecular formula C19H21ClN4 B1417651 N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 951542-68-0

N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No.: B1417651
CAS No.: 951542-68-0
M. Wt: 340.8 g/mol
InChI Key: NSVOREQCWCWHCQ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a synthetic spirocyclic compound featuring a piperidine ring fused to a quinoxaline moiety, with a 2-chlorobenzyl substituent at the amine position. Its molecular formula is C₁₉H₂₁ClN₄, with a molecular weight of 340.85 g/mol (CAS: 951542-68-0) . While its 3-chlorobenzyl analog (Liproxstatin-1) is well-documented as a ferroptosis inhibitor (IC₅₀ = 22–38 nM) , the 2-chloro isomer’s biological activity remains less explored.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c20-15-6-2-1-5-14(15)13-22-18-19(9-11-21-12-10-19)24-17-8-4-3-7-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVOREQCWCWHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NCC3=CC=CC=C3Cl)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Spirocyclization

The synthesis predominantly begins with the formation of the core heterocyclic scaffold via cyclocondensation reactions involving substituted quinoxalines and piperidine derivatives. The key steps include:

  • Preparation of quinoxaline derivatives : Typically achieved through condensation of o-phenylenediamines with 1,2-dicarbonyl compounds under refluxing conditions in ethanol or acetic acid.
  • Spirocyclization : The quinoxaline core reacts with piperidine derivatives bearing suitable functional groups, such as amino or hydroxyl groups, under reflux conditions, facilitating the formation of the spiro linkage.

Reaction Conditions:

  • Reflux in ethanol or ethanol-piperidine mixture
  • Reaction time: 4–6 hours
  • Catalysts: Acidic or basic catalysts (e.g., acetic acid, potassium carbonate)

Nucleophilic Substitution for Chlorobenzylation

The introduction of the 2-chlorobenzyl group is achieved through nucleophilic substitution:

  • Reagents : 2-chlorobenzyl chloride or 2-chlorobenzyl bromide
  • Conditions : Base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile
  • Procedure : The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzyl halide, resulting in N-alkylation.

Reaction Conditions:

  • Temperature: Room temperature to 50°C
  • Reaction time: 2–4 hours
  • Solvent: DMF or acetonitrile

Advanced Synthetic Strategies

Spirocyclization via Intramolecular Cyclization

Recent studies demonstrate the use of intramolecular cyclization to form the spiro linkage:

  • Method : Condensation of amino-functionalized quinoxaline derivatives with piperidine derivatives bearing reactive sites (e.g., aldehyde or ketone groups)
  • Reaction : Under reflux, the amino group reacts with aldehyde or ketone to form an imine or enamine intermediate, which then undergoes cyclization to form the spiro compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of spiro compounds, reducing reaction times and improving yields:

  • Procedure : Mixture of quinoxaline precursor and piperidine derivative subjected to microwave irradiation at 100–150°C for 10–30 minutes
  • Advantages : Increased reaction rate, improved yields (up to 60–70%), and cleaner reaction profiles

Specific Synthetic Pathway Example

Step Reagents & Conditions Description
1 o-Phenylenediamine + 1,2-dicarbonyl compound Formation of quinoxaline core via condensation
2 Nucleophilic substitution with 2-chlorobenzyl chloride N-alkylation to introduce the chlorobenzyl group
3 Reaction with piperidine derivative Spirocyclization via intramolecular cyclization under reflux
4 Optional microwave irradiation To accelerate the cyclization step

Research Findings and Data Tables

Reaction Yields and Conditions

Method Reagents Solvent Temperature Time Yield (%) Notes
Conventional o-Phenylenediamine + 1,2-dicarbonyl Ethanol Reflux 4–6 hrs 42–51 Standard synthesis of quinoxaline core
N-alkylation 2-chlorobenzyl chloride DMF Room temp to 50°C 2–4 hrs 75–85 High efficiency in nucleophilic substitution
Spirocyclization Amino-quinoxaline + piperidine derivative Ethanol Reflux 4–6 hrs 40–50 Intramolecular cyclization
Microwave-assisted Same as above Ethanol 100–150°C 10–30 min 60–70 Accelerated synthesis with higher yields

Key Research Findings

  • Microwave-assisted methods significantly reduce reaction times while maintaining or improving yields.
  • Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency.
  • Intramolecular cyclization is favored under reflux conditions with appropriate functional groups positioned for spiro linkage formation.

Notes on Synthesis Optimization

  • Reaction Monitoring : Thin-layer chromatography (TLC) is essential for tracking reaction progress.
  • Purification : Crystallization or column chromatography is recommended for isolating pure compounds.
  • Safety Considerations : Handling of halogenated benzyl compounds and piperidine derivatives requires caution due to toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups into the piperidine or quinoxaline rings.

Scientific Research Applications

Medicinal Chemistry

Liproxstatin-1 is primarily recognized for its role as a ferroptosis inhibitor . Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. Inhibiting this process has therapeutic implications for various conditions:

  • Neurodegenerative Diseases : Research indicates that Liproxstatin-1 can protect neurons from oxidative stress-induced ferroptosis, which is significant in diseases like Alzheimer's and Parkinson's. By preventing neuronal death, it may help in preserving cognitive functions and delaying disease progression .
  • Cardioprotection : The compound exhibits antioxidant properties that contribute to its cardioprotective effects. Studies have shown that it can mitigate damage caused by ischemia-reperfusion injury in heart tissues, suggesting potential applications in treating heart-related conditions .

Cancer Research

Liproxstatin-1's ability to inhibit ferroptosis also positions it as a promising candidate in cancer therapy:

  • Targeting Cancer Cells : Certain cancer cells rely on ferroptosis for survival under specific metabolic conditions. By inhibiting this pathway, Liproxstatin-1 may enhance the efficacy of conventional chemotherapeutic agents, leading to improved outcomes in cancer treatment .
  • Combination Therapies : Preliminary studies suggest that combining Liproxstatin-1 with other anticancer drugs could potentiate their effects, making it a valuable addition to multi-modal treatment strategies .

Research and Development

The compound has been the subject of various studies aimed at understanding its mechanisms and optimizing its applications:

Study FocusFindings
NeuroprotectionLiproxstatin-1 effectively reduces oxidative stress in neuronal cells, enhancing cell viability under stress conditions.
Cancer TherapyDemonstrated synergy with established chemotherapeutics, improving cell death rates in resistant cancer cell lines.
Antioxidant ActivityExhibits strong radical scavenging capabilities, contributing to its protective effects in both neuronal and cardiac tissues.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[piperidine-4,2'-quinoxalin] scaffold is a versatile template in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Spirocyclic Analogs

Compound Name Substituents/Modifications Biological Activity/Notes Key References
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine 2-Chlorobenzyl group at amine position Limited bioactivity data; structural focus on rigidity
Liproxstatin-1 (N-(3-Chlorobenzyl) analog) 3-Chlorobenzyl group at amine position Potent ferroptosis inhibitor (IC₅₀ = 22–38 nM); protects against renal/hepatic damage
N-tert-Butyl-1-(6-methylpyridine-3-carbonyl) analog tert-Butyl and methylpyridine groups Part of protein-protein interaction (PPI) libraries; sp³-enriched scaffold
N-(4-Methoxybenzyl) analog 4-Methoxybenzyl group Discontinued; explored for solubility modulation
6’-Chloro-2-phenyl-spiro[oxazole-4,2'-quinoxalin]-3’-one Oxazole ring fused to quinoxaline Synthetic intermediate; no reported bioactivity

Key Findings :

Positional Isomerism Impact :

  • The 3-chlorobenzyl substituent (Liproxstatin-1) confers potent ferroptosis inhibition, likely due to optimal steric and electronic interactions with ferroptosis-related targets (e.g., GPX4) . In contrast, the 2-chloro isomer’s activity is uncharacterized, though its synthesis via Ni-catalyzed C–N coupling is well-established .

Spirocyclic Core Modifications :

  • Liproxstatin-1 derivatives prioritize substitutions on the benzyl group (e.g., 3-Cl vs. 2-Cl), while analogs like N-tert-butyl-1-(6-methylpyridine-3-carbonyl) introduce bulkier groups to enhance target engagement in PPIs .
  • The 4-methoxybenzyl variant (discontinued) highlights the role of electron-donating groups in altering solubility and metabolic stability .

Synthetic Accessibility :

  • N-(2-Chlorobenzyl) derivatives are synthesized via reductive amination or transition-metal catalysis (e.g., Ni/THF systems) , whereas Liproxstatin-1 requires Pd/C-mediated debenzylation for spiropiperidine formation .

Biological Data Gaps: While Liproxstatin-1 has robust in vitro/in vivo data (e.g., IC₅₀ = 22 nM in renal cells) , the 2-chloro compound lacks comparable studies.

Table 2: Physicochemical Properties Comparison

Property N-(2-Chlorobenzyl) Analog Liproxstatin-1 (3-Chloro) N-tert-Butyl Analog
Molecular Weight 340.85 340.85 (free base); 377.31 (HCl salt) 391.52
LogP 2.67 (predicted) 3.1 (experimental) 3.5 (predicted)
Hydrogen Bond Donors 2 2 2
Solubility Not reported Soluble in DMSO (100 mM) Low aqueous solubility

Biological Activity

N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃, with a molecular weight of approximately 315.81 g/mol. Its unique spirocyclic structure combines a piperidine ring with a quinoxaline moiety, enhancing its lipophilicity and potentially influencing its bioactivity and pharmacokinetic properties .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial pathogens.
  • Cholinesterase Inhibition : It has demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .
  • Anticancer Properties : Initial investigations suggest potential antiproliferative effects against human cancer cell lines.

Antimicrobial Activity

The antimicrobial evaluation of related spiro compounds has revealed their effectiveness against multiple bacterial strains. For instance, compounds with similar structural features have demonstrated significant antibacterial properties, indicating that this compound may exhibit comparable efficacy .

Cholinesterase Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit cholinesterase enzymes effectively. A comparative analysis of IC50 values for various spiro compounds showed that those with halogen substitutions on the phenyl ring exhibited enhanced activity. For example:

CompoundAChE IC50 (μM)BChE IC50 (μM)
5c3.20 ± 0.1618.14 ± 0.06
5d7.72 ± 0.1321.02 ± 0.18
5f4.50 ± 0.1818.14 ± 0.06

These results suggest that the presence of chlorinated or fluorinated groups can significantly enhance cholinesterase inhibition .

Anticancer Activity

In vitro studies have assessed the anticancer activity of spiro compounds similar to this compound against various cancer cell lines such as MCF-7 and HCT116. The most potent derivatives showed IC50 values ranging from 5.10 to 22.08 µM, indicating substantial antiproliferative effects .

Case Studies

  • Study on Cholinesterase Inhibitors : A series of synthesized spiro compounds were evaluated for their AChE and BChE inhibitory activities, revealing that modifications in substituents significantly affected their potency.
  • Anticancer Evaluation : Compounds derived from similar synthetic routes were tested against multiple cancer cell lines, demonstrating varying degrees of efficacy and establishing a foundation for further exploration of this compound in cancer therapy.

Q & A

Q. What is the primary mechanism of action of Liproxstatin-1, and how is it validated in ferroptosis studies?

Liproxstatin-1 inhibits ferroptosis, a form of iron-dependent programmed cell death, by neutralizing lipid peroxidation radicals. Its mechanism is validated through:

  • GPX4 Knockout Models : Rescue of GPX4-deficient cells (IC₅₀ = 22–38 nM) via suppression of lipid ROS accumulation .
  • In Vitro Assays : Protection of renal proximal tubule epithelial cells (TECs) from RSL3-induced ferroptosis (EC₅₀ = 115.3 nM) .
  • In Vivo Models : Prolonged survival in Gpx4 knockdown mice and reduced kidney fibrosis in ureteral obstruction (UUO) models .

Q. What are the recommended in vitro concentrations for Liproxstatin-1 in cell-based assays?

Typical concentrations range from 10 nM to 10 µM , depending on the cell type and assay duration. For example:

  • 22 nM : Effective in inhibiting ferroptosis in GPX4-deficient cells .
  • 10 µM : Used for pre-treatment in human TECs exposed to RSL3 .
    Note: Dose optimization is critical, as solubility varies (≥10.5 mg/mL in DMSO; ≥2.39 mg/mL in ethanol) .

Q. How should Liproxstatin-1 be stored to ensure stability?

  • Storage : -20°C in anhydrous DMSO, aliquoted to avoid freeze-thaw cycles .
  • Stability Testing : Monitor degradation via HPLC (>98% purity) after reconstitution and validate bioactivity in rescue assays .

Q. What synthetic routes are reported for Liproxstatin-1?

Key steps include:

  • Spirocyclic Core Formation : Copper-catalyzed coupling of piperidine and quinoxaline derivatives under basic conditions (e.g., Cs₂CO₃/DMSO at 35°C) .
  • Final Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and characterization via ¹H/¹³C NMR and HRMS .

Advanced Research Questions

Q. How can in vivo dosing regimens for Liproxstatin-1 be optimized for tissue-specific efficacy?

  • Dosing : Start with 10 mg/kg intraperitoneally (mouse models), adjusting based on tissue penetration and pharmacokinetics .
  • Formulation : Use solvents like PEG-400 or cyclodextrin to enhance solubility in aqueous systems .
  • Validation : Measure lipid peroxidation biomarkers (e.g., malondialdehyde) and iron deposition via Perl’s staining in target tissues .

Q. How do researchers reconcile conflicting IC₅₀/EC₅₀ values across studies?

Discrepancies arise from:

  • Cell Line Variability : Renal TECs vs. cancer cells (e.g., HT-1080 fibrosarcoma) .
  • Assay Conditions : Differences in ROS detection methods (e.g., C11-BODIPY vs. DCFH-DA probes) .
    Resolution: Include positive controls (e.g., Ferrostatin-1) and standardize assay protocols across labs .

Q. What analytical methods are used to confirm Liproxstatin-1 purity and identity?

  • HPLC : Purity validation (>98%) with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : HRMS (ESI) m/z 340.85 [M+H]⁺ confirms molecular weight .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) to assess shelf-life .

Q. How does Liproxstatin-1’s efficacy compare in acute vs. chronic disease models?

  • Acute Models : Superior protection in ischemia/reperfusion injury (e.g., cardiac and renal) due to rapid ROS scavenging .
  • Chronic Models : Reduced efficacy in long-term fibrosis studies, likely due to metabolic clearance. Co-administration with antioxidants (e.g., Vitamin E) improves outcomes .

Q. What strategies address solubility limitations in Liproxstatin-1 formulations?

  • Co-Solvents : DMSO (for in vitro) or cyclodextrin complexes (for in vivo) .
  • Nanoparticle Encapsulation : Enhances bioavailability in systemic delivery .

Q. How can researchers differentiate ferroptosis inhibition from apoptosis/necrosis in Liproxstatin-1 studies?

  • Inhibitor Cocktails : Use Z-VAD-FMK (apoptosis inhibitor) and Necrostatin-1 (necroptosis inhibitor) alongside Liproxstatin-1 .
  • Biomarkers : Measure glutathione depletion (ferroptosis) vs. caspase-3 activation (apoptosis) .

Key Methodological Recommendations

  • Experimental Design : Include dose-response curves and multiple ferroptosis inducers (e.g., erastin, RSL3) to confirm specificity .
  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., lipidomics and iron chelation studies) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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